6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a bromomethyl group at the 6-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine nucleophile would yield an amine derivative, while oxidation might lead to the formation of a sulfoxide or sulfone .
Scientific Research Applications
6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a candidate for anti-tuberculosis drug development.
Biological Studies: The compound is used as a chemical probe to study the function of specific enzymes and pathways in various biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis.
Molecular Pathways: The compound’s interaction with cytochrome bd oxidase affects the oxidative phosphorylation pathway, which is crucial for ATP production in the bacteria.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine Derivatives: These compounds share a similar core structure but may have different substituents at various positions.
6-Bromo-N-aryl-thieno[2,3-d]pyrimidin-4-amine: This compound has a similar bromination pattern but different aryl substituents.
Uniqueness
6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome bd oxidase sets it apart from other similar compounds, making it a valuable tool in anti-tuberculosis research .
Properties
CAS No. |
885269-04-5 |
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Molecular Formula |
C7H6BrN3S |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
6-(bromomethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6BrN3S/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,2H2,(H2,9,10,11) |
InChI Key |
XJZYVNIDHQCRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC(=C21)N)CBr |
Origin of Product |
United States |
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